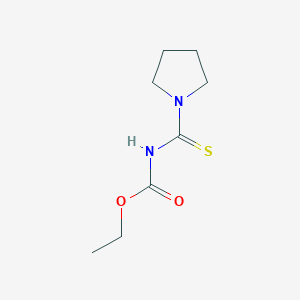

![molecular formula C12H11ClN2O2S B2628907 [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid CAS No. 751427-39-1](/img/structure/B2628907.png)

[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

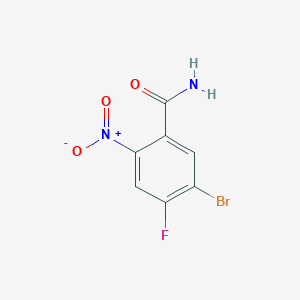

“[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid” is a chemical compound with the CAS Number: 751427-39-1 and a molecular weight of 282.75 . It is an organic compound that contains a thiazole ring, which is a five-membered ring with two heteroatoms (nitrogen and sulfur) and a phenyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H11ClN2O2S/c1-14-12-15-11 (9 (18-12)6-10 (16)17)7-2-4-8 (13)5-3-7/h2-5H,6H2,1H3, (H,14,15) (H,16,17) . This indicates that the compound contains a thiazole ring with a methylamino group and a phenyl ring attached to it .科学的研究の応用

Synthesis and Structural Properties of Thiazolidinones

Research on similar thiazolyl compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlights the interest in thiazolyl derivatives for their potential applications in medicinal chemistry. The study conducted by Issac and Tierney (1996) delves into the synthesis and spectroscopic properties of novel thiazolidinones, showcasing the versatility of thiazol derivatives in chemical synthesis and potential pharmacological applications (Issac & Tierney, 1996). These findings suggest that similar structures, such as [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid, may hold significant value in developing new therapeutic agents or chemical intermediates.

Pharmacological Review of Chlorogenic Acid

Another study reviews the pharmacological effects of Chlorogenic Acid (CGA), a phenolic compound known for its diverse biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties (Naveed et al., 2018). Although CGA differs structurally from the specified thiazol derivative, this review highlights the increasing interest in compounds with significant biological activities, suggesting a potential research avenue for exploring the biological and pharmacological applications of [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid (Naveed et al., 2018).

Advanced Oxidation Processes for Degradation of Acetaminophen

The study by Qutob et al. (2022) discusses the use of advanced oxidation processes (AOPs) for the degradation of acetaminophen, indicating the relevance of chemical compounds in environmental applications, particularly in the treatment and purification of wastewater. This research underscores the potential environmental applications of thiazolyl derivatives in degrading persistent organic pollutants (Qutob et al., 2022).

Heterocycles Synthesis Using Pyrazoline Derivatives

Gomaa and Ali (2020) explore the chemistry of pyrazoline derivatives as a privileged scaffold in the synthesis of various heterocycles, highlighting the importance of nitrogen-containing compounds in synthesizing biologically active heterocycles. This review may provide insights into the potential chemical and pharmaceutical applications of thiazolyl derivatives, given their structural similarities and reactivity (Gomaa & Ali, 2020).

Safety and Hazards

作用機序

Target of Action

Similar compounds with a thiazole ring have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Compounds with a thiazole ring are known for their aromaticity, which allows them to participate in various chemical reactions such as donor-acceptor and nucleophilic reactions . This suggests that [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

Thiazole-containing compounds have been reported to activate or inhibit biochemical pathways and enzymes . Therefore, it’s plausible that [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid may also influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s known that the different substitutions on the lipophilic or hydrophilic parts of similar compounds can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .

Result of Action

Compounds with a thiazole ring have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid may have similar effects at the molecular and cellular levels.

Action Environment

It’s known that environmental factors can affect the action of similar compounds . For example, the application of paclobutrazol, a member of the triazole family, to crops is important in reducing plant height to prevent lodging and in increasing the number and weight of fruits per tree .

特性

IUPAC Name |

2-[4-(4-chlorophenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-14-12-15-11(9(18-12)6-10(16)17)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEOENHXLJXIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

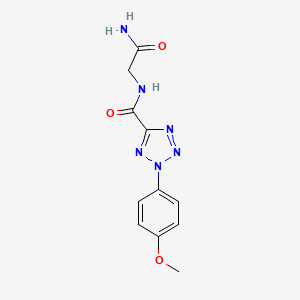

![1,6,7-trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2628824.png)

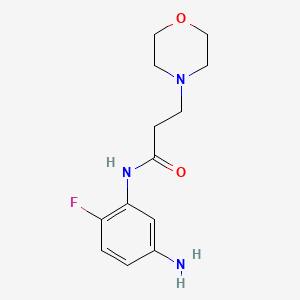

![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2628826.png)

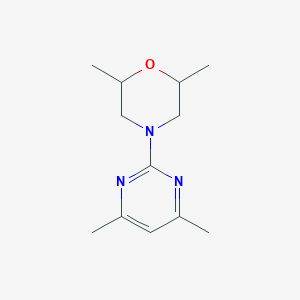

![N-(furan-2-ylmethyl)-3,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2628830.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2628835.png)

![N-(3-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2628842.png)

![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2628845.png)